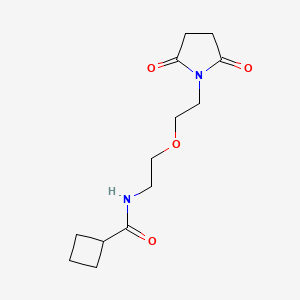
5-Iodo-2-methoxythiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazoles, including 5-Iodo-2-methoxythiazole, are present in numerous natural products and have diverse applications in drug development . A novel series of substituted derivatives was synthesized in a good to excellent yield from the reaction of 1- (3-cyano-4,6-dimethyl-2-oxopyridin-1 (2 H )-yl)thiourea with 2-oxo- N '-arylpropanehydrazonoyl chloride, chloroacetone, α -bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .Molecular Structure Analysis
The molecular formula of 5-Iodo-2-methoxythiazole is C4H4INOS . The molecular weight is 241.05 g/mol . The structure of this compound includes iodine and oxygen atoms, which contribute to its unique chemical properties.Chemical Reactions Analysis
The representative compound j9, based on 5-Iodo-2-methoxythiazole, exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes . Multiple genetic and biochemical approaches showed that j9 directly binds to Sa DHFR, resulting in strong inhibition of its enzymatic activity .Physical And Chemical Properties Analysis
5-Iodo-2-methoxythiazole has a density of 2.039±0.06 g/cm3 and a predicted boiling point of 248.5±32.0 °C . It is a heterocyclic compound that contains both iodine and oxygen atoms.Aplicaciones Científicas De Investigación
Synthetic Applications and Biological Activities
- 5-Iodo-2-methoxythiazole derivatives have been synthesized and incorporated into a variety of bioactive molecules. For instance, 5-iodo-1,2,3-triazoles have been synthesized using a copper-catalyzed aqueous multicomponent synthetic method, showcasing applications in biological contexts, including direct modification of bioactive molecules in water and single-step multicomponent radioactive iodine labeling (Li et al., 2017). Additionally, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles has been achieved using azides and alkynes with a novel catalytic system, indicating potential applications in organic synthesis and drug discovery (Li et al., 2008).
Anticancer Activity
- Compounds containing 5-iodo-2-methoxythiazole structures have shown significant anticancer activities. In particular, functionalized flavone-triazole-tetrahydropyran conjugates, including 5-iodo-1,2,3-triazoles, have been synthesized and demonstrated potent anticancer effects against human cancer cell lines, indicating the potential of these compounds in cancer treatment (Ahmed et al., 2014). Moreover, aminothiazole-paeonol derivatives have been synthesized and evaluated, with some compounds exhibiting high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Fluorescent Sensing and Antioxidant Activity
- 2-(N-oxide pyridyl)-5-methoxythiazoles, structurally related to 5-Iodo-2-methoxythiazole, have been used for digital pH fluorescent sensing, revealing the potential for these compounds in developing advanced sensing technologies (Zheng et al., 2012). Furthermore, aminothiazole derivatives have been studied for their antioxidant activities, showing potential for future application as free radical scavengers and antioxidants (De et al., 2008).
Mecanismo De Acción
While specific studies on the mechanism of action of 5-Iodo-2-methoxythiazole are not available, iodine-containing compounds like Idoxuridine act as antiviral agents by inhibiting viral replication by substituting themselves for thymidine in viral DNA . This inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Direcciones Futuras
The high lethality of Staphylococcus aureus infections and the emergence of antibiotic resistance make the development of new antibiotics urgent . Compounds like 5-Iodo-2-methoxythiazole, which have shown promising results in inhibiting bacterial growth, could be potential candidates for future drug development .
Propiedades
IUPAC Name |
5-iodo-2-methoxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYUVVOTHWELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methoxythiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)
![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)
![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)




![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)

